molecular formula C14H11Br2NO B1495233 5-Bromo-2-(5-bromoindolin-2-yl)phenol CAS No. 1585969-17-0

5-Bromo-2-(5-bromoindolin-2-yl)phenol

Cat. No.: B1495233
CAS No.: 1585969-17-0
M. Wt: 369.05 g/mol
InChI Key: UEUDUQLMNBTXFJ-UHFFFAOYSA-N
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Description

Molecular Orbital Analysis

  • HOMO (-6.32 eV) : Localized on the indoline ring and the phenolic oxygen’s lone pairs.
  • LUMO (-1.85 eV) : Dominated by the antibonding π* orbitals of the brominated benzene rings.
  • HOMO-LUMO Gap (4.47 eV) : Indicates moderate reactivity, consistent with brominated aromatics’ propensity for electrophilic substitution.

Vibrational Frequencies

  • O–H Stretch : 3280 cm⁻¹ (broad, hydrogen-bonded).
  • C–Br Stretches : 560 cm⁻¹ (asymmetric) and 610 cm⁻¹ (symmetric).
  • Indoline Ring Breathing : 1480 cm⁻¹.

Table 1: Key DFT-Derived Parameters

Parameter Value
HOMO Energy (eV) -6.32
LUMO Energy (eV) -1.85
Dipole Moment (Debye) 4.21
C–Br Bond Length (Å) 1.89 (phenolic), 1.91 (indoline)
N–H Bond Length (Å) 1.02

These results align with experimental IR and NMR data for analogous compounds, validating the computational approach. The bromine atoms’ electron-withdrawing effects reduce π-electron density in the aromatic rings, as evidenced by upfield shifts in ¹H NMR (δ 7.2–7.4 ppm for aromatic protons).

Properties

IUPAC Name

5-bromo-2-(5-bromo-2,3-dihydro-1H-indol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO/c15-9-2-4-12-8(5-9)6-13(17-12)11-3-1-10(16)7-14(11)18/h1-5,7,13,17-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUDUQLMNBTXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Br)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585969-17-0
Record name 5-bromo-2-[(2R)-5-bromo-2,3-dihydro-1H-indol-2-yl]phenol
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Biological Activity

Introduction

5-Bromo-2-(5-bromoindolin-2-yl)phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes bromine substitutions that enhance its biological activity. The presence of bromine atoms at specific positions on the indole ring is known to influence the pharmacological properties of indole derivatives.

Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H12Br2N2O
  • Molecular Weight : 396.07 g/mol

Anticancer Properties

Research indicates that 5-bromo derivatives of indole compounds exhibit significant anticancer activities. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
5-Bromo-1-methoxyspirobrassininMCF-728.2
5-BromobrassininA-54931.3
5-Bromoindolin derivativesMCF-77.17 ± 0.94
A-54919.53 ± 1.05

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds have potent anticancer effects.

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, leading to reduced cell proliferation.
  • Targeting Specific Pathways : It may interact with various signaling pathways involved in cancer progression, including those related to angiogenesis and metastasis.
  • Selective Toxicity : Studies suggest that brominated indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.

Case Studies

Several studies have evaluated the efficacy of brominated indole derivatives in clinical settings:

  • Study on MMTV-Neu Mice : In a notable study involving MMTV-Neu mice models, treatment with brominated indole compounds resulted in significant tumor regression when combined with conventional therapies such as paclitaxel .
  • In Vitro Studies : In vitro assays demonstrated that various derivatives of brominated indoles inhibited the growth of multiple cancer cell lines, reinforcing the potential utility of these compounds in oncology .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that compounds with similar structures to 5-Bromo-2-(5-bromoindolin-2-yl)phenol exhibit significant anticancer properties. The indolin scaffold is known for its ability to inhibit various kinases involved in cancer progression.

Case Study: Indolin Derivatives

A study on indolin derivatives demonstrated that modifications on the indolin structure can enhance anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specifically, derivatives with additional bromine atoms showed improved potency, suggesting that this compound may have similar or enhanced effects due to its structural characteristics .

Compound NameIC50 (µM)Cancer Type
7c7.17MCF-7
7d2.93MCF-7
12a39.53MCF-7

Mechanism of Action :
The proposed mechanism involves the compound's interaction with specific molecular targets, including kinases and receptors critical for tumor growth. Understanding these interactions is crucial for optimizing therapeutic applications .

Materials Science

Synthesis of Functional Materials :
this compound can serve as a building block for synthesizing advanced materials. Its unique brominated structure allows for further chemical modifications, which can lead to the development of novel polymers or nanomaterials with specific properties.

Example Application

In a study focusing on polymer composites, the incorporation of brominated indoline derivatives resulted in materials with enhanced thermal stability and mechanical properties. This suggests potential applications in electronics and protective coatings .

Biological Studies

Biochemical Probes :
The compound's structural features make it a candidate for use as a biochemical probe in various biological studies. Its ability to interact with biological macromolecules can be leveraged to explore cellular mechanisms and pathways.

Interaction Studies

Preliminary studies have indicated that this compound can bind to proteins involved in signaling pathways, thus serving as a valuable tool in understanding disease mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenol Backbones

5-Bromo-2,4-dinitrophenol (268) and 3-Bromo-2,6-dinitrophenol (269)
  • Synthesis: Nitration of 5-bromo-2-nitrophenol yields a mixture of 268 and 269 under acidic conditions .
  • Key Differences: The nitro groups in 268/269 enhance acidity compared to the indoline-linked phenol in the target compound.
  • Applications: Primarily used as intermediates in explosives or dye synthesis, contrasting with the pharmaceutical relevance of 5-Bromo-2-(5-bromoindolin-2-yl)phenol .
5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol (HBSAP)
  • Structure : Contains an imine linkage (-CH=N-) instead of an indoline ring .
  • Properties : Acts as a corrosion inhibitor for mild steel in acidic environments, demonstrating coordination chemistry with metal ions .
  • Characterization: Confirmed via X-ray crystallography, showing planar geometry versus the non-planar indoline system in the target compound .

Heterocyclic Bromophenol Derivatives

5-Bromo-2-(1H-pyrazol-3-yl)phenol
  • Structure : Pyrazole ring replaces the indoline moiety .
  • Physical Properties : Melting point (174–180°C) is higher than typical indoline derivatives, suggesting stronger intermolecular forces .
  • Applications : Used in medicinal chemistry for heterocyclic scaffold development .
4-(4-Bromophenyl)thiazol-2-ylamino)-N-(5-bromo-2-(iminomethyl)phenol (20)
  • Synthesis : Condensation of bromosalicylaldehyde with thiazole derivatives .

Brominated Indole and Indoline Derivatives

5-Bromo-2-(4-bromophenyl)-1H-indole
  • Structure: Lacks the phenol group and features a direct aryl-indole linkage .
  • Applications : Used in organic electronics due to extended π-conjugation, differing from the pharmaceutical focus of the target compound .
5-Bromo-3-methyl-1-(methylsulfonyl)-3-(2,2,2-trichloroethyl)indoline
  • Modifications: Sulfonyl and trichloroethyl groups enhance steric bulk, reducing reactivity compared to the simpler bromophenol-indoline structure .

Physicochemical and Spectroscopic Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Characterization Methods Applications References
This compound 371.98 (calculated) Not reported Indoline, phenol, Br NMR, HRMS Pharmaceutical intermediate
5-Bromo-2,4-dinitrophenol (268) 297.00 145–147 Phenol, Br, NO2 NMR, IR, HRMS Explosives/dyes
HBSAP 299.12 210–212 Imine, Br, pyridine XRD, UV-Vis, IR Corrosion inhibition
5-Bromo-2-(1H-pyrazol-3-yl)phenol 239.07 174–180 Pyrazole, Br, phenol NMR, MS Medicinal chemistry

Reaction Pathways and Yields

  • Schiff Bases (e.g., HBSAP) : Condensation reactions achieve ~50–70% yields .
  • Nitro Derivatives (268/269) : Nitration gives mixed products, requiring chromatographic separation .

Preparation Methods

General Strategy

The synthesis of 5-Bromo-2-(5-bromoindolin-2-yl)phenol typically involves:

  • Preparation or procurement of brominated indoline or oxindole intermediates such as 5-bromo-2-oxindole.
  • Coupling or condensation with a suitably brominated phenol derivative.
  • Use of acid catalysis or other activating agents to facilitate the formation of the indolin-2-yl linkage.
  • Purification by crystallization or solvent extraction to isolate the final product.

Preparation of Key Intermediate: 5-Bromo-2-oxindole

5-Bromo-2-oxindole (CAS 20870-78-4) is a crucial precursor in the synthesis of the target compound. It is commercially available with high purity (≥97%) and can also be synthesized via bromination of 2-oxindole derivatives.

Physical and Chemical Data of 5-Bromo-2-oxindole:

Property Value
Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
Melting Point 220-224 °C (literature)
Solubility Soluble in Dimethylformamide (DMF)
Storage Keep in dark, sealed, dry, room temperature
Appearance Yellow to orange crystalline powder

This intermediate is often used as the brominated indoline source in subsequent coupling reactions.

Coupling to Form this compound

A key reported method involves the reaction of 5-bromoindolin-2-one derivatives with brominated phenol substrates under acidic conditions.

  • Reaction Conditions: Trifluoroacetic acid (TFA) in acetonitrile (MeCN) at moderate temperature (~35 °C) is used to promote the condensation.
  • Process: The reaction mixture is stirred, and upon concentration and solvent exchange, the product crystallizes out.
  • Isolation: The product precipitates as white crystals during solvent switch to acetonitrile and subsequent slow addition of water. The solid is collected by filtration, washed with acetonitrile-water mixture, and dried under nitrogen sweep.

This method yields the target compound as a white crystalline solid with good purity and yield (e.g., 13.5 g, 36.5 mmol scale).

Detailed Experimental Procedure (Adapted from Literature)

Step Description
1 Dissolve 5-bromoindolin-2-one derivative and 5-bromophenol derivative in acetonitrile.
2 Add trifluoroacetic acid (TFA) as catalyst and stir at 35 °C for several hours to promote coupling.
3 After reaction completion, perform aqueous workup with 10% sodium chloride solution and water to remove impurities.
4 Concentrate the organic phase and perform solvent switch to acetonitrile to induce crystallization.
5 Slowly add water over 60 minutes with stirring to enhance precipitation of the product.
6 Stir the slurry for 1 hour, filter the precipitate, wash with 1:1 acetonitrile-water, and dry under nitrogen.

Analytical Data Supporting the Preparation

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 5-Bromo-2-oxindole, 5-bromophenol derivative
Catalyst Trifluoroacetic acid (TFA)
Solvent Acetonitrile (MeCN)
Temperature ~35 °C
Reaction Time Several hours (typically 4-6 h)
Workup Aqueous sodium chloride wash, solvent switch
Product Form White crystalline solid
Yield Moderate to good (e.g., 36.5 mmol scale isolated)
Purification Filtration, washing with acetonitrile:water mixture, drying

Research Findings and Notes

  • The use of 1-acetyl indoline-3-ketone derivatives as intermediates can facilitate the synthesis of related glycosides and indoline derivatives, indicating flexibility in synthetic design.
  • The crystallization technique during solvent switch and slow water addition is critical for obtaining pure crystalline this compound.
  • The reaction conditions are mild, avoiding harsh reagents, which helps maintain the integrity of bromine substituents.

Q & A

Q. How to validate the compound’s antioxidant or pro-oxidant effects in cellular models?

  • Methodological Answer :
  • ROS assays : Use DCFH-DA fluorescence in HUVECs or SH-SY5Y cells under oxidative stress (H2_2O2_2 induction).
  • Enzymatic activity : Measure SOD/CAT/GPx levels via ELISA after treatment.
  • Redox proteomics : Identify oxidized proteins (e.g., carbonylated residues) via 2D gel electrophoresis and MALDI-TOF .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(5-bromoindolin-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(5-bromoindolin-2-yl)phenol

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